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molecular formula C16H15BrO3 B8405155 Methyl [4-(benzyloxy)-3-bromophenyl]acetate CAS No. 101111-25-5

Methyl [4-(benzyloxy)-3-bromophenyl]acetate

Cat. No. B8405155
M. Wt: 335.19 g/mol
InChI Key: QKFIBWUHWFWYLW-UHFFFAOYSA-N
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Patent
US09359372B2

Procedure details

Compound 10 (12.3 g) was dissolved in 100 mL acetone and 7.6 g of potassium carbonate was added. 8.6 g of benzyl bromide was added with stirring. The solid was removed by suction filtration and the liquid was evaporated to product 11.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].C(=O)([O-])[O-].[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1O)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the liquid was evaporated to product 11

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1OCC1=CC=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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